DL-Leucine (1-13C) is a stable isotope-labeled form of the amino acid leucine, which is essential for protein synthesis and various metabolic processes in the body. The "DL" prefix indicates that this compound contains both the D (dextro) and L (levo) optical isomers of leucine. The addition of the carbon-13 isotope allows for enhanced tracking and analysis in metabolic studies, particularly in research involving protein metabolism and cellular processes.
Leucine is primarily sourced from dietary proteins found in foods such as meat, dairy products, and legumes. The 13C-labeled variant can be synthesized through specific chemical reactions that incorporate the carbon-13 isotope into the leucine molecule. This isotopic labeling is crucial for various analytical techniques, including metabolic flux analysis and tracer studies.
DL-Leucine (1-13C) can be classified as:
The synthesis of DL-leucine (1-13C) typically involves multi-step chemical reactions. One notable method includes:
The process requires careful control of reaction conditions, including temperature and pH levels, to ensure high purity and yield of the final product. The purity of synthesized DL-leucine can reach up to 98.57% as verified by high-performance liquid chromatography.
DL-Leucine has a molecular formula of C6H13NO2. The structure consists of an aliphatic side chain attached to an amino group and a carboxylic acid group, characteristic of amino acids.
DL-Leucine (1-13C) participates in various biochemical reactions, primarily related to protein synthesis and metabolism. Key reactions include:
These reactions are critical for understanding how leucine contributes to nitrogen balance and its role as a signaling molecule in muscle protein synthesis.
DL-Leucine (1-13C) acts by influencing several metabolic pathways:
Studies indicate that leucine supplementation can enhance muscle recovery post-exercise by increasing anabolic signaling pathways .
Relevant analyses show that the compound maintains its integrity during typical laboratory handling procedures, making it suitable for various applications in research.
DL-Leucine (1-13C) has several applications in scientific research:
Stable isotope-labeled amino acids, particularly DL-Leucine (1-¹³C), serve as indispensable tools for quantifying protein metabolism dynamics in vivo. The carbon-13 label at the C-1 position provides a detectable signature without altering biochemical behavior, enabling precise measurement of protein synthesis, breakdown, and turnover rates in humans. When administered, the tracer integrates into newly synthesized proteins, while its oxidative liberation as ¹³CO₂ provides a measure of amino acid catabolism. This dual tracking capability establishes leucine as a premier indicator amino acid for protein metabolic studies [2] [7].
The Indicator Amino Acid Oxidation (IAAO) method exemplifies this application. In pediatric phenylketonuria (PKU) research, L-[1-¹³C]leucine administration revealed a substantially higher protein requirement (1.85 g·kg⁻¹·d⁻¹) than previously recommended for children with mild hyperphenylalanemia. This finding directly challenged existing nutritional guidelines (1.14–1.33 g·kg⁻¹·d⁻¹), demonstrating the method's power to redefine clinical nutrition protocols based on empirical metabolic data. The robust enrichment achievable with this tracer enables sensitive detection of ¹³CO₂ in breath samples, reflecting intracellular amino acid utilization efficiency [2].
Innovative biological production methods now support large-scale generation of highly enriched protein-bound tracers. Hens fed L-leucine-¹³C₁ produce eggs containing ¹³C-labeled proteins with a relative ¹³C content of 1.3371 atom % (Δ = 206‰), achieving 40.2% tracer recovery efficiency. These intrinsically labeled proteins enable physiologically relevant studies of protein assimilation kinetics after ingestion, overcoming limitations of free amino acid tracer formulations [8].
Table 1: Research Applications of DL-Leucine (1-¹³C) in Protein Turnover Studies
Application | Key Methodology | Significant Finding | Reference Model |
---|---|---|---|
Indicator Amino Acid Oxidation (IAAO) | L-[1-¹³C]Leucine breath testing | Higher protein requirement (1.85 g·kg⁻¹·d⁻¹) in PKU children | Pediatric phenylketonuria [2] |
Whole-Body Protein Turnover | Continuous IV infusion with GC-MS analysis | Muscle contributes >50% of whole-body protein synthesis | Healthy adults & Duchenne muscular dystrophy [4] |
Dietary Protein Assimilation | Ingestion of intrinsically labeled egg proteins | Measurable ¹³CO₂ enrichment after physiological protein load | Human protein metabolism [8] |
The strategic ¹³C-labeling at leucine's carboxyl carbon (C-1) enables comprehensive mapping of leucine kinetics through metabolic pathways. During constant intravenous infusion, plasma enrichment of α-ketoisocaproate (KIC)—leucine's transamination product—serves as a reliable surrogate for intracellular leucyl-tRNA enrichment, the true precursor pool for protein synthesis. This approach permits calculation of whole-body protein breakdown (leucine Ra), protein synthesis (non-oxidative leucine disposal), and oxidation rates from plasma KIC ¹³C-enrichment and breath ¹³CO₂ excretion [4] [9].
In clinical investigations of metabolic stress, this technique revealed profound dysregulation in bone marrow transplant recipients. Following cytoreductive therapy, leucine oxidation rates surged from 0.27 ± 0.07 to 0.97 ± 0.16 µmol·kg⁻¹·min⁻¹, indicating accelerated protein catabolism. Simultaneously, the metabolic clearance rate of leucine decreased from 11.8 ± 1.65 to 6.9 ± 0.70 mL·kg⁻¹·min⁻¹, reflecting impaired metabolic handling. These precise kinetic measurements explained the observed negative nitrogen balance (-0.25 g·kg⁻¹·24hr⁻¹) despite aggressive nutritional support [9].
Beyond physiological studies, the nuclear magnetic resonance (NMR) visibility of the ¹³C-label enables structural investigations. Specific ¹³C-methyl labeling strategies using precursors like α-ketoisovalerate facilitate unambiguous detection of long-range restraints in proteins. This application proves invaluable in solid-state NMR studies of complex macromolecular assemblies, such as the type-three secretion system needle of Shigella flexneri, where methyl group labeling provided 49 distance restraints including 10 critical long-range interactions [6].
Table 2: Leucine Kinetic Parameters in Health and Metabolic Stress
Parameter | Healthy State | Post-BMT State | Change (%) | Physiological Significance |
---|---|---|---|---|
Leucine Ra (µmol·kg⁻¹·min⁻¹) | 1.20 ± 0.15 | 1.98 ± 0.22* | +65% | Increased protein breakdown |
Leucine oxidation (µmol·kg⁻¹·min⁻¹) | 0.27 ± 0.07 | 0.97 ± 0.16* | +259% | Elevated amino acid catabolism |
Non-oxidative disposal (µmol·kg⁻¹·min⁻¹) | 0.92 ± 0.08 | 0.75 ± 0.16 | -18.5% | Reduced protein synthesis |
Metabolic clearance rate (mL·kg⁻¹·min⁻¹) | 11.8 ± 1.65 | 6.9 ± 0.70* | -41.5% | Impaired metabolic efficiency |
Data presented as mean ± SE; *p<0.01 vs. healthy state [9] |
The flooding-dose technique revolutionized muscle-specific protein synthesis measurements by overcoming the critical limitation of precursor pool definition. By administering a large bolus of L-[1-¹³C]leucine (0.05 g/kg), intracellular tRNA pools rapidly achieve isotopic equilibrium with plasma, enabling accurate calculation of fractional synthesis rates (FSR) from muscle biopsy-derived protein-bound enrichment. This methodological innovation revealed that human muscle protein synthesis doubles in response to feeding, establishing fundamental principles of muscle anabolism [3] [4].
However, the technique's validity faced scrutiny when investigations revealed paradoxical effects on concurrent tracers. A seminal study combining continuous L-[1-¹³C]valine infusion with a subsequent L-[1-¹³C]leucine flood demonstrated a 70% increase in valine incorporation into muscle protein (from 0.043 ± 0.002%/h to 0.065 ± 0.009%/h). This demonstrated that the flooding dose stimulates rather than merely measures protein synthesis, challenging its physiological interpretation. The measured synthesis rate using the leucine flood itself (0.060 ± 0.005%/h) aligned with the stimulated valine incorporation, suggesting the method quantifies a pharmacologically stimulated state rather than basal physiology [3].
Technical refinements have optimized the approach for human studies:
These standardized protocols enable detection of clinically relevant alterations in muscle protein turnover, from aging sarcopenia to cancer cachexia, providing a critical tool for evaluating nutritional and therapeutic interventions targeting muscle mass regulation [4].
Table 3: Flooding-Dose Protocol Outcomes and Methodological Considerations
Experimental Condition | MPS Rate (%/h) | Precursor Pool | Key Observation | Technical Implication |
---|---|---|---|---|
Continuous [1-¹³C]valine infusion | 0.043 ± 0.002 | α-ketoisovalerate | Baseline synthesis rate | Reference standard |
Post-flood [1-¹³C]valine incorporation | 0.065 ± 0.009 | α-ketoisovalerate | 70% increase from baseline | Stimulation artifact |
Direct [1-¹³C]leucine flood measurement | 0.060 ± 0.005 | Plasma leucine | Matches stimulated valine rate | Measures pharmacologically stimulated MPS |
Data adapted from flooding-dose experiments in healthy male volunteers [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7